molecular formula C15H9Cl2N3S2 B2687792 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 328022-27-1

3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole

Cat. No.: B2687792
CAS No.: 328022-27-1
M. Wt: 366.28
InChI Key: WPKDDDRDMTXFQO-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a synthetic fused heterocyclic compound designed for research and development purposes. It features a complex molecular architecture combining a 1,2,4-triazole ring with a benzothiazole unit, linked via a sulfanyl bridge to a 2,4-dichlorobenzyl group. This structure incorporates multiple pharmacophores known for their broad biological activities. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, extensively documented for its diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities . Similarly, the pyrrolo[2,1-b][1,3]benzothiazole framework is a recognized heterocyclic system of interest in pharmacology, with studies indicating potential for CENP-E inhibitory activity relevant to targeted cancer therapy . The specific (2,4-dichlorobenzyl)thio moiety is a significant functional group, as research on analogous structures has shown that this group can contribute to potent biological activity. For instance, closely related compounds bearing the (2,4-dichlorobenzyl)thio substituent have demonstrated effective anticonvulsant properties in preclinical models . This makes the compound a valuable chemical entity for researchers investigating new therapeutic agents, particularly in the fields of oncology and central nervous system (CNS) disorders. The compound is provided For Research Use Only. It is intended solely for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3S2/c16-10-6-5-9(11(17)7-10)8-21-14-18-19-15-20(14)12-3-1-2-4-13(12)22-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKDDDRDMTXFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=C(C=C(C=C4)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12Cl2N3S2
  • Molecular Weight : 366.3 g/mol
  • IUPAC Name : 1-[(2,4-dichlorobenzyl)thio]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
  • Canonical SMILES : C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC(=C(C=C4)Cl)Cl)S2

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 2,4-dichlorobenzyl chloride with a thiol derivative of [1,2,4]triazolo[3,4-b][1,3]benzothiazole. The reaction is often conducted in dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that related triazole derivatives possess considerable antifungal activity against various strains of fungi. The mechanism is believed to involve disruption of fungal cell membranes and inhibition of key enzymes involved in cell wall synthesis .
  • Antibacterial Activity : The compound has been evaluated against several bacterial strains. Preliminary results suggest effective inhibition comparable to standard antibiotics .

Antiviral and Anticancer Properties

The compound's structural features are conducive to interactions with viral enzymes and cancer cell targets:

  • Antiviral Activity : Mercapto-substituted triazoles have demonstrated potential as antiviral agents by inhibiting viral replication through enzyme inhibition .
  • Anticancer Activity : In vitro studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation : It can affect signaling pathways by interacting with cellular receptors.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of a series of triazole derivatives against Candida albicans. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .

Case Study 2: Anticancer Activity

In a study focused on breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates among treated cells compared to controls .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism
This compoundHighModerateEnzyme inhibition
3-(Phenylsulfanyl)[1,2,4]triazolo[3,4-b][1,3]benzothiazoleModerateLowMembrane disruption
5-(Chloroethyl)-[1,2,4]triazolo[3,4-b][1,3]benzothiazoleLowHighApoptosis induction

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can act against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfanyl group is believed to enhance the interaction with bacterial enzymes, leading to increased antimicrobial efficacy .

Anticancer Properties

Triazole derivatives have been extensively studied for their anticancer potential. Compounds within this class have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Specifically, research has highlighted the effectiveness of triazolo-benzothiazole derivatives in targeting cancer cells resistant to conventional therapies .

Antiviral Activity

Recent studies have also explored the antiviral properties of triazole compounds. The structural characteristics of This compound may contribute to its ability to inhibit viral replication by interfering with viral enzymes or host cell receptors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications in substituents on the benzothiazole or triazole rings can significantly influence biological activity. For example:

  • Dichlorobenzyl Group : Enhances lipophilicity and may improve cellular uptake.
  • Sulfanyl Group : Increases reactivity towards biological targets.

Case Study 1: Synthesis and Evaluation

A study conducted by Marathe et al. synthesized several triazolo-benzothiazole derivatives and evaluated their anticancer activity using various cell lines. The results indicated that modifications in the dichlorobenzyl group led to enhanced cytotoxicity against breast cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial properties, compounds derived from triazoles were screened against multiple bacterial strains. The findings revealed that specific substitutions on the triazole ring improved antibacterial activity significantly compared to standard antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cancer TypeIC50 Value (µM)Reference
Compound AAntibacterialE. coli5
Compound BAnticancerBreast Cancer10
Compound CAntiviralInfluenza Virus15

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The nature and position of substituents significantly alter molecular weight, solubility, and bioactivity. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 2,4-Dichlorobenzylsulfanyl C₁₆H₁₀Cl₂N₃S₂ ~373.3 (estimated) High lipophilicity; electron-withdrawing Cl enhances reactivity .
3-[(4-Methylphenyl)methyl]sulfanyl derivative 4-Methylbenzylsulfanyl C₁₆H₁₃N₃S₂ 311.43 Lower molecular weight; methyl group increases lipophilicity without strong electronic effects .
3-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl} derivative 2-(2,4-Dichlorophenoxy)ethylsulfanyl C₁₆H₁₁Cl₂N₃OS₂ 396.30 Ether linkage reduces steric bulk compared to benzyl; Cl atoms maintain electron-withdrawing effects .
6-[(2,4-Dichlorophenoxy)methyl]triazolo-thiadiazole 2,4-Dichlorophenoxymethyl C₁₇H₁₀Cl₂N₄OS Not reported Phenoxy group enhances anti-tubercular activity (MIC = 0.25 µg/mL) .

Key Observations :

  • The 2,4-dichloro substitution is critical for antimicrobial and anti-tubercular activities, as seen in compounds with MIC values comparable to rifampicin .
  • Ether-linked substituents (e.g., phenoxyethyl) increase molecular weight but may reduce membrane permeability compared to benzyl groups .

Structural Features

The triazolo-benzothiazole core is nearly planar, with substituents influencing dihedral angles and intermolecular interactions:

  • 3-(4-Hexyloxyphenyl)triazolo-benzothiazole : The hexyloxy chain adopts a gauche-trans conformation, creating a dihedral angle of 53.34° with the planar core. This reduces crystal packing efficiency but enhances solubility .
  • Target Compound : The rigid 2,4-dichlorobenzyl group likely increases planarity, promoting π-π stacking with aromatic residues in biological targets .
Antimicrobial Activity:
  • Target Compound: Expected to exhibit broad-spectrum activity due to structural similarity to 6-[(2,4-dichlorophenoxy)methyl]triazolo-thiadiazole, which showed MIC = 0.25 µg/mL against Mycobacterium tuberculosis .
  • Fluorobenzothiazole-Triazole Hybrids (e.g., TZ-5) : Demonstrated potent antioxidant activity (77% inhibition at 5 mg/mL), highlighting the role of halogenation in redox modulation .
Enzyme Inhibition:
  • Triazolo-thiadiazoles (e.g., 7c–e) : Inhibit TNF-α with IC₅₀ values in the µM range, suggesting the triazolo core interacts with inflammatory pathways .
  • Triazolo-thiazines (e.g., 5o) : Inhibit metallo-β-lactamases (63% inhibition at 100 µM), indicating bulky substituents (e.g., tert-butyl) enhance enzyme binding .
Antifungal Activity:
  • Tricyclazole ([1,2,4]triazolo[3,4-b]benzothiazole) : Inhibits DHN-melanin synthesis in Fonsecaea pedrosoi, a virulence factor in chromoblastomycosis . The dichlorobenzyl variant may similarly disrupt fungal melanin pathways.

Q & A

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO, THF) to stabilize intermediates during cyclization .
  • Reaction Time : Extend reflux duration (≥18 hours) for complete conversion, as shorter times reduce yields .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes for triazolo-thiadiazole derivatives) .
  • Purification : Optimize column chromatography gradients (e.g., 6:4 petroleum ether/EtOAc) or recrystallization solvents (ethanol-water) to eliminate byproducts .

How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., –NO2_2, –F) at the 2,4-dichlorobenzyl moiety to modulate bioactivity .
  • Bioisosteric Replacement : Replace sulfur with oxygen in the thiadiazole ring to assess metabolic stability .
  • Assay Selection : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) or anti-inflammatory effects (TNF-α inhibition) .
  • Data Correlation : Use multivariate analysis to link substituent electronic parameters (Hammett constants) with IC50_{50} values .

How to resolve contradictions in reported biological activities across studies?

Q. Advanced

  • Assay Standardization : Validate protocols (e.g., consistent cell lines, incubation times) to minimize variability .
  • Purity Verification : Reanalyze compounds via HPLC to rule out impurities affecting activity .
  • Mechanistic Studies : Use molecular docking to confirm target binding (e.g., TNF-α active site) and compare with experimental IC50_{50} data .
  • Cross-Study Meta-Analysis : Normalize data using Z-score transformations to identify outliers .

What computational strategies predict the compound’s molecular interactions and stability?

Q. Advanced

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation behavior .
  • Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains) .
  • Crystal Structure Analysis : Identify stabilizing interactions (e.g., π-π stacking, hydrogen bonds) using Mercury software .

How to evaluate the compound’s stability under varying storage and experimental conditions?

Q. Advanced

  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., >200°C for triazolo-thiadiazoles) .
  • Photodegradation : Expose to UV light (254 nm) and monitor degradation via HPLC .
  • pH Sensitivity : Incubate in buffers (pH 2–12) and quantify hydrolysis products using LC-MS .
  • Long-Term Storage : Store under argon at –20°C and assess purity monthly via 1H^1H-NMR .

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